
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenylsulfonyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Métodos De Preparación
The synthesis of 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, a suitable pyridine derivative, undergoes hydrogenation to form the tetrahydropyridine ring.
Introduction of the Phenylsulfonyl Group: The tetrahydropyridine intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylate salt.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with specific biological pathways.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into specific binding sites on receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylicacid can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound also contains a phenylsulfonyl group but is based on a pyrrole ring instead of a tetrahydropyridine ring. It exhibits different reactivity and biological activity due to the structural differences.
1-(Phenylsulfonyl)indole: Featuring an indole ring, this compound has applications in medicinal chemistry but differs in its interaction with biological targets compared to the tetrahydropyridine derivative.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO4S |
|---|---|
Peso molecular |
267.30 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,5-7H,4,8-9H2,(H,14,15) |
Clave InChI |
VZJXBSNLWFQPQL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

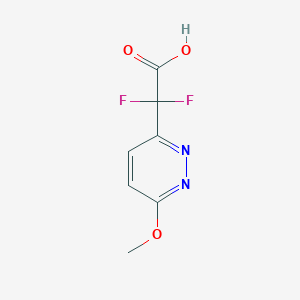
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
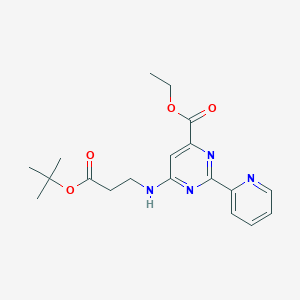
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)

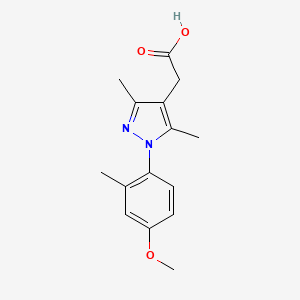
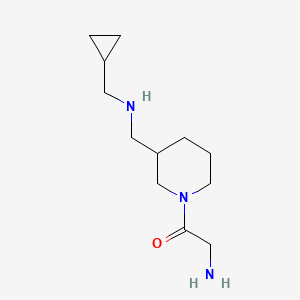

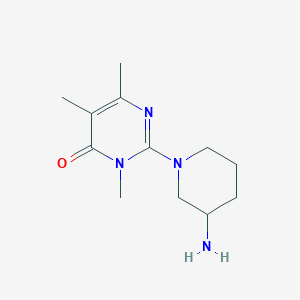
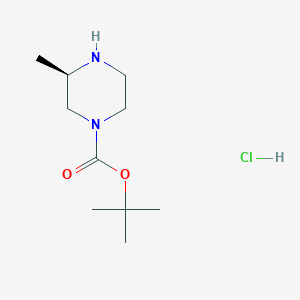
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
